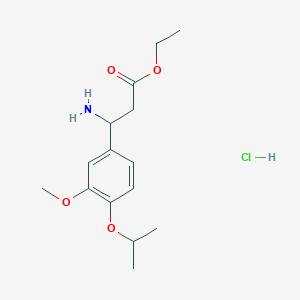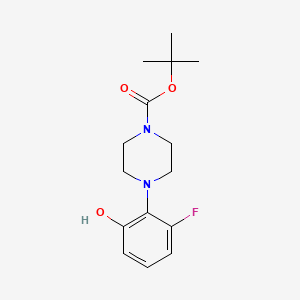
Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperazine-1-carboxylate
Übersicht
Beschreibung
“Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperazine-1-carboxylate” is a compound that contains a piperazine ring, which is a heterocyclic amine, and a phenyl ring, which is a type of aromatic hydrocarbon. The phenyl ring is substituted with a fluoro and a hydroxy group, and the piperazine ring is substituted with a tert-butyl carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring and a phenyl ring. The piperazine ring is a six-membered ring with two nitrogen atoms, and the phenyl ring is a six-membered carbon ring with alternating double and single bonds .Chemical Reactions Analysis
Piperazine derivatives are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo reactions at the nitrogen atoms, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar hydroxy and fluoro groups on the phenyl ring could influence the compound’s solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperazine-1-carboxylate has been studied extensively for its potential applications in a variety of scientific fields. It has been used as a model compound for studying the interactions between small molecules and proteins, and has been found to be a useful tool for understanding the structure and dynamics of proteins. It has also been used as a ligand for affinity chromatography, and as a tool for studying the structure and dynamics of enzymes. In addition, this compound has been used as a substrate for the synthesis of pharmaceuticals and other compounds.
Wirkmechanismus
Target of Action
It’s known that piperazine derivatives serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Mode of Action
The biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Piperazine derivatives have been found to exhibit antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperazine-1-carboxylate has several advantages for use in laboratory experiments. It is highly soluble in water, making it easy to work with in aqueous solutions. It is also thermally stable, making it suitable for use in high-temperature reactions. In addition, it has a relatively low toxicity, making it safe to handle in the laboratory. However, this compound is also limited by its low volatility, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
The potential future directions for Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperazine-1-carboxylate are numerous. It could be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and other small molecules. It could also be used as a tool for studying the structure and dynamics of proteins and enzymes, as well as for studying the interactions between small molecules and proteins. In addition, it could be used as a ligand for affinity chromatography, and as a substrate for the synthesis of pharmaceuticals and other compounds. Finally, it could be used as an inhibitor of the enzyme phosphodiesterase-4, and as a modulator of the activity of the enzyme acetylcholinesterase.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(20)18-9-7-17(8-10-18)13-11(16)5-4-6-12(13)19/h4-6,19H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKZOKZWEJRWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




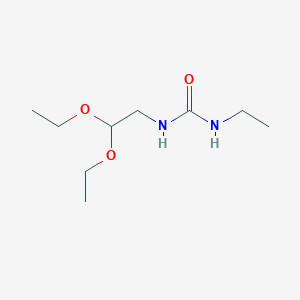
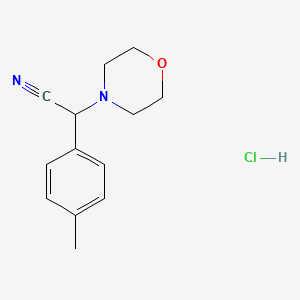


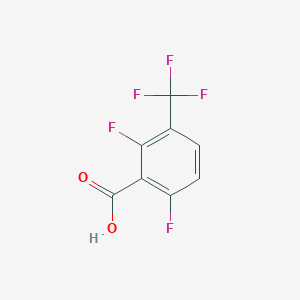

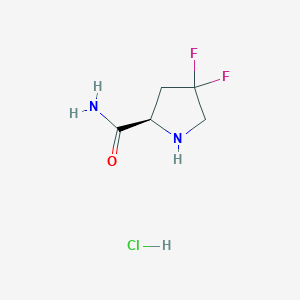
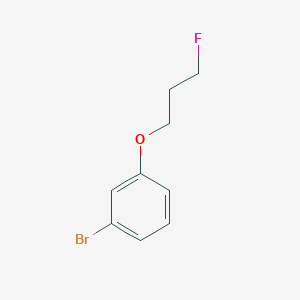
![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/structure/B1390254.png)
![[(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B1390255.png)

![2-{4-[(Methylamino)methyl]phenoxy}benzonitrile hydrochloride](/img/structure/B1390259.png)
